molecular formula C36H29NO4 B10953465 (4E)-4-{3,4-bis[(2-methylbenzyl)oxy]benzylidene}-2-(naphthalen-1-yl)-1,3-oxazol-5(4H)-one

(4E)-4-{3,4-bis[(2-methylbenzyl)oxy]benzylidene}-2-(naphthalen-1-yl)-1,3-oxazol-5(4H)-one

Cat. No.: B10953465
M. Wt: 539.6 g/mol
InChI Key: UNSPUIBMAJFLHQ-UZWMFBFFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-((E)-1-{3,4-BIS[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-(1-NAPHTHYL)-1,3-OXAZOL-5(4H)-ONE” is a complex organic compound that features multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-((E)-1-{3,4-BIS[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-(1-NAPHTHYL)-1,3-OXAZOL-5(4H)-ONE” typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, naphthyl derivatives, and oxazole precursors. The key steps may involve:

    Condensation Reactions: Formation of the oxazole ring through cyclization reactions.

    Aldol Condensation: To introduce the methylene bridge between the aromatic rings.

    Etherification: To attach the methylbenzyl groups to the phenyl rings.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:

    Catalysts: Use of acid or base catalysts to facilitate condensation reactions.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction rates.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“4-((E)-1-{3,4-BIS[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-(1-NAPHTHYL)-1,3-OXAZOL-5(4H)-ONE” can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and methylene bridge can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the oxazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Biological Probes: Used in the development of probes for studying biological processes.

Medicine

    Therapeutic Agents:

Industry

    Materials Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of “4-((E)-1-{3,4-BIS[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-(1-NAPHTHYL)-1,3-OXAZOL-5(4H)-ONE” depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-((E)-1-{3,4-BIS[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-(1-PHENYL)-1,3-OXAZOL-5(4H)-ONE
  • 4-((E)-1-{3,4-BIS[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-(1-ANTHRYL)-1,3-OXAZOL-5(4H)-ONE

Uniqueness

The uniqueness of “4-((E)-1-{3,4-BIS[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-(1-NAPHTHYL)-1,3-OXAZOL-5(4H)-ONE” lies in its specific structural features, such as the combination of naphthyl and oxazole rings, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C36H29NO4

Molecular Weight

539.6 g/mol

IUPAC Name

(4E)-4-[[3,4-bis[(2-methylphenyl)methoxy]phenyl]methylidene]-2-naphthalen-1-yl-1,3-oxazol-5-one

InChI

InChI=1S/C36H29NO4/c1-24-10-3-5-13-28(24)22-39-33-19-18-26(21-34(33)40-23-29-14-6-4-11-25(29)2)20-32-36(38)41-35(37-32)31-17-9-15-27-12-7-8-16-30(27)31/h3-21H,22-23H2,1-2H3/b32-20+

InChI Key

UNSPUIBMAJFLHQ-UZWMFBFFSA-N

Isomeric SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2)/C=C/3\C(=O)OC(=N3)C4=CC=CC5=CC=CC=C54)OCC6=CC=CC=C6C

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CC5=CC=CC=C54)OCC6=CC=CC=C6C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.